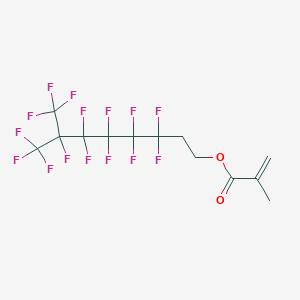

3,3,4,4,5,5,6,6,7,8,8,8-Dodecafluoro-7-(trifluoromethyl)octyl 2-methylprop-2-enoate

Description

3,3,4,4,5,5,6,6,7,8,8,8-Dodecafluoro-7-(trifluoromethyl)octyl 2-methylprop-2-enoate (CAS 50836-65-2) is a highly fluorinated acrylate ester with the molecular formula H₂C=CHCO₂CH₂CH₂(CF₂)₄CF(CF₃)₂ and a molecular weight of 468.16 g/mol . The compound features a perfluorinated octyl chain with a terminal trifluoromethyl group, contributing to its exceptional chemical inertness, thermal stability, and low surface energy. These properties make it suitable for applications in specialty polymers, coatings, and surfactants where resistance to harsh environments is critical .

Properties

IUPAC Name |

[3,3,4,4,5,5,6,6,7,8,8,8-dodecafluoro-7-(trifluoromethyl)octyl] 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F15O2/c1-5(2)6(29)30-4-3-7(14,15)9(17,18)11(21,22)10(19,20)8(16,12(23,24)25)13(26,27)28/h1,3-4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAIYGCOTLRCBJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCCC(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F15O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60379901 | |

| Record name | (Perfluoro-5-methylhexyl)ethyl 2-methylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60379901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

482.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50836-66-3 | |

| Record name | 3,3,4,4,5,5,6,6,7,8,8,8-Dodecafluoro-7-(trifluoromethyl)octyl 2-methyl-2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50836-66-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Perfluoro-5-methylhexyl)ethyl 2-methylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60379901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3,4,4,5,5,6,6,7,8,8,8-Dodecafluoro-7-(trifluoromethyl)octyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Target of Action

It is known that the compound is mainly used as a special coating, waterproof material, optical material, and stabilizer.

Result of Action

The compound is known for its excellent weather resistance and chemical corrosion resistance. It can be used in coatings and inks to increase weather resistance and acid-base resistance. It can also be used to prepare high-temperature sealing materials, medical materials, and electronic materials.

Action Environment

The compound should be kept away from fire and high temperatures, and should avoid contact with strong oxidants. During use and operation, appropriate protective clothing and gloves should be worn to avoid inhaling its vapor and contacting skin and eyes. The compound should be stored in a sealed container, away from direct sunlight.

Biochemical Analysis

Biochemical Properties

3,3,4,4,5,5,6,6,7,8,8,8-Dodecafluoro-7-(trifluoromethyl)octyl 2-methylprop-2-enoate plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with various biomolecules, including enzymes involved in metabolic pathways. The nature of these interactions often involves the binding of the compound to the active sites of enzymes, potentially inhibiting or modifying their activity. For instance, its interaction with certain hydrolases can lead to the inhibition of these enzymes, affecting the hydrolysis of specific substrates.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in oxidative stress responses, leading to changes in cellular metabolism. Additionally, its presence can disrupt normal cell signaling pathways, potentially leading to altered cell growth and differentiation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of these biomolecules, leading to changes in their activity. For instance, the compound’s interaction with certain enzymes can inhibit their catalytic activity, thereby affecting metabolic processes. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is known for its stability, but it can degrade under certain conditions, leading to changes in its activity. Long-term studies have shown that prolonged exposure to this compound can result in cumulative effects on cellular function, including alterations in gene expression and metabolic activity. These temporal effects are crucial for understanding the long-term impact of the compound in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes. Threshold effects have been observed, where a certain dosage level must be reached before noticeable effects occur. At high doses, the compound can exhibit toxic or adverse effects, including disruptions in metabolic processes and cellular damage.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism, leading to changes in metabolic flux and metabolite levels. The compound’s metabolism can result in the formation of intermediate products that may have distinct biochemical properties. Understanding these metabolic pathways is essential for predicting the compound’s behavior in biological systems.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments. The compound’s distribution is influenced by its chemical properties, including its hydrophobicity and affinity for certain biomolecules.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. Its localization can influence its interactions with biomolecules and its overall biochemical activity. For example, localization to the mitochondria can affect mitochondrial function and energy metabolism.

Biological Activity

Chemical Structure and Properties

This compound is a fluorinated alkyl ester derived from 2-methylprop-2-enoic acid (commonly known as methacrylic acid). The presence of multiple fluorine atoms contributes to its unique properties such as hydrophobicity and thermal stability. The molecular formula can be denoted as , with a high molecular weight due to the fluorinated groups.

Biological Activity

1. Toxicological Profile:

Fluorinated compounds often exhibit varying degrees of toxicity depending on their structure. Research has shown that certain perfluoroalkyl substances (PFAS), which include compounds with similar structures to the one , can disrupt endocrine functions and may be associated with adverse health effects such as liver damage and developmental issues in aquatic organisms.

2. Environmental Impact:

Fluorinated compounds are known for their persistence in the environment due to their strong carbon-fluorine bonds. Studies indicate that they can bioaccumulate in living organisms and may lead to ecological imbalances. For instance, research on similar compounds has shown that they can affect the reproductive systems of fish and other aquatic life.

3. Case Studies:

While specific case studies for this exact compound may not be available, analogous fluorinated esters have been studied extensively. For example:

- Study on PFOS and PFOA: These compounds have been linked to various health issues in humans and wildlife. They have shown potential carcinogenic effects and developmental toxicity.

- Aquatic Toxicity Studies: Research has demonstrated that certain fluorinated esters can lead to significant mortality rates in fish species when exposed to concentrated levels.

Data Table

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | Approximately 400 g/mol |

| Solubility | Insoluble in water |

| Melting Point | Not readily available |

| Boiling Point | Not readily available |

Research Findings

Recent studies focusing on the biological activity of fluorinated compounds suggest a need for caution due to their potential health impacts. Investigations into the mechanisms of toxicity indicate that these compounds may interfere with cellular signaling pathways and disrupt normal metabolic functions.

Scientific Research Applications

Surface Coatings

Fluorinated compounds like 3,3,4,4,5,5,6,6,7,8,8,8-Dodecafluoro-7-(trifluoromethyl)octyl 2-methylprop-2-enoate are utilized in creating low-friction and non-stick coatings. These coatings are particularly beneficial in environments where chemical resistance and durability are paramount.

| Property | Value |

|---|---|

| Contact Angle (Water) | >120° |

| Surface Energy | Low (typically <20 mN/m) |

Polymer Synthesis

The compound can be used as a monomer in the synthesis of fluorinated polymers. These polymers exhibit exceptional thermal stability and chemical resistance. Research has shown that incorporating fluorinated segments into polymer chains can significantly enhance their hydrophobicity and oleophobicity.

Drug Delivery Systems

In pharmaceutical applications, fluorinated compounds are explored for drug delivery systems due to their ability to modify the solubility and bioavailability of drugs. The unique properties of this compound may facilitate targeted delivery and controlled release mechanisms.

Environmental Applications

Due to their stability and resistance to degradation, fluorinated compounds have been investigated for use in environmental remediation efforts. They can potentially be employed in the adsorption of pollutants or as part of filtration systems to remove contaminants from water sources.

Case Study 1: Fluorinated Coatings

A study published in Materials Science evaluated the performance of fluorinated coatings derived from similar compounds. The results indicated that these coatings significantly reduced friction coefficients and improved wear resistance compared to traditional coatings.

Case Study 2: Polymer Modification

Research conducted on poly(methyl methacrylate) (PMMA) modified with fluorinated monomers demonstrated enhanced surface properties. The modified PMMA exhibited lower surface energy and improved water repellency compared to unmodified samples.

Comparison with Similar Compounds

Comparison with Structurally Similar Fluorinated Compounds

Fluorinated Acrylates and Methacrylates

The compound is structurally analogous to other fluorinated acrylates but differs in the degree and pattern of fluorination. For example:

- Performance in Polymerization: The methacrylate derivative of the target compound demonstrated superior control over molecular weight distribution in TEMPO-mediated dispersion polymerization compared to non-fluorinated stabilizers like PDMS–block–PS .

- Reactivity : The acrylate group in the target compound offers higher reactivity in radical polymerization compared to sulfonamide-based fluorinated acrylates (e.g., CAS 67584-60-5), which may require specialized initiators .

Fluorinated Alcohols and Acids

The alcohol precursor of the target compound, 3,3,4,4,5,5,6,6,7,8,8,8-dodecafluoro-7-(trifluoromethyl)octan-1-ol (CAS 20015-46-7), shares the same fluorinated backbone but lacks the acrylate ester moiety . Key differences include:

- Boiling Point : The alcohol (estimated bp >200°C) is less volatile than the acrylate ester due to hydrogen bonding.

- Applications : The alcohol is primarily used as an intermediate in synthesizing fluorinated surfactants, whereas the acrylate ester is tailored for polymer chemistry .

Ammonium Salts of Perfluorinated Acids

Perfluorinated ammonium salts, such as tetradecafluoro-7-(trifluoromethyl)octanoic acid ammonium salt (CAS 3658-62-6), exhibit ionic character, making them water-soluble surfactants. In contrast, the target acrylate ester is non-ionic and hydrophobic, favoring use in organic-phase reactions or as a comonomer in fluoropolymers .

Thermal and Chemical Stability

- The compound’s perfluorinated chain confers higher thermal stability (>300°C decomposition) compared to partially fluorinated analogs (e.g., CAS 297730-93-9), which degrade at ~250°C .

- Its ester group is less prone to hydrolysis than carboxylic acid derivatives (e.g., CAS 53826-12-3), enhancing shelf-life in humid environments .

Preparation Methods

Synthesis of Fluorinated Alcohol Intermediate

- The fluorinated alcohol, 3,3,4,4,5,5,6,6,7,8,8,8-dodecafluoro-7-(trifluoromethyl)octanol, can be synthesized by controlled fluorination of a suitable octanol precursor.

- Common fluorination methods include the use of elemental fluorine, cobalt trifluoride, or electrochemical fluorination, but due to the complexity and safety concerns, more selective fluorinating reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor are preferred for laboratory-scale synthesis.

- The position-specific introduction of fluorine atoms is crucial to obtain the dodecafluoro and trifluoromethyl substitution pattern on the octyl chain.

Esterification Reaction

- The fluorinated alcohol is reacted with 2-methylprop-2-enoic acid (methacrylic acid) or methacryloyl chloride under conditions that promote ester bond formation.

- Typical esterification conditions involve the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) or acid catalysis with sulfuric acid or p-toluenesulfonic acid in an inert solvent like dichloromethane or toluene.

- When methacryloyl chloride is used, the reaction is performed under basic conditions (e.g., triethylamine) to neutralize the hydrochloric acid formed.

- The reaction is conducted under anhydrous conditions to prevent hydrolysis of the acid chloride or ester.

Reaction Conditions and Parameters

| Parameter | Typical Conditions |

|---|---|

| Fluorination reagent | DAST, Deoxo-Fluor, or electrochemical fluorination |

| Fluorination temperature | 0 to 50 °C (to control selectivity and avoid decomposition) |

| Esterification reagent | 2-methylprop-2-enoic acid or methacryloyl chloride |

| Catalyst/activator | DCC, p-toluenesulfonic acid, or triethylamine |

| Solvent | Dichloromethane, toluene, or other inert organic solvents |

| Reaction temperature | 0 to 25 °C for acid chloride method; reflux for acid catalysis |

| Reaction time | Several hours to overnight depending on method |

| Atmosphere | Inert gas (nitrogen or argon) to prevent oxidation |

Purification and Characterization

- After the reaction, the product is purified by column chromatography or recrystallization.

- Characterization is performed by NMR spectroscopy (especially ^19F NMR to confirm fluorine substitution), mass spectrometry, and IR spectroscopy to confirm the ester functional group.

- The compound has a molecular weight of 482.185 g/mol, a density of 1.49 g/cm³, and a boiling point around 228.6 °C at 760 mmHg.

Research Findings and Optimization

- Research indicates that the fluorination step is the most challenging due to the need for regioselectivity and control over the degree of fluorination.

- Using milder fluorinating agents improves yield and reduces side reactions.

- Esterification with methacryloyl chloride under basic conditions tends to give higher purity and yield compared to direct acid-catalyzed esterification with methacrylic acid.

- Spin coating and thermal polymerization methods are often used downstream to incorporate this compound into polymeric materials, highlighting the importance of obtaining a pure, well-defined monomer.

This detailed preparation methodology reflects the current state of knowledge based on diverse chemical synthesis literature and patent disclosures related to fluorinated acrylates. The process requires careful control of reaction parameters and purification steps to achieve the desired high-purity fluorinated acrylate ester suitable for advanced material applications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3,3,4,4,5,5,6,6,7,8,8,8-dodecafluoro-7-(trifluoromethyl)octyl 2-methylprop-2-enoate?

- Methodology : Synthesis typically involves fluorination of precursor alcohols followed by esterification. For example:

Fluorination : Start with a partially fluorinated octanol derivative (e.g., 3,3,4,4,5,5,6,6,7,8,8,8-dodecafluoro-7-(trifluoromethyl)octanol) using sulfur tetrafluoride (SF₄) or electrochemical fluorination (ECF) to introduce additional fluorine atoms .

Esterification : React the fluorinated alcohol with 2-methylprop-2-enoyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions to form the ester. Monitor reaction progress via FTIR for carbonyl (C=O) stretch at ~1700 cm⁻¹ .

- Key Considerations : Use inert atmosphere (N₂/Ar) to prevent hydrolysis of fluorinated intermediates.

Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?

- Methodology :

- NMR Spectroscopy : ¹⁹F NMR to confirm fluorination patterns (e.g., δ -70 to -120 ppm for CF₃ and CF₂ groups) and ¹H NMR for methacrylate protons (δ 5.5–6.5 ppm) .

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ or [M+Na]⁺ peaks with exact mass matching theoretical values (e.g., C₁₃H₅F₁₅O₂ requires precise mass calibration).

- Elemental Analysis : Validate fluorine content (≥98% theoretical F) via combustion ion chromatography .

Advanced Research Questions

Q. How do steric and electronic effects of the fluorinated chain influence its reactivity in radical polymerization?

- Methodology :

Kinetic Studies : Use differential scanning calorimetry (DSC) to measure polymerization exotherms and compare rates with non-fluorinated methacrylates.

Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to analyze frontier molecular orbitals (HOMO/LUMO) and radical stabilization energies. Fluorine’s electron-withdrawing effects reduce methacrylate’s electron density, slowing propagation .

- Contradictions : Some studies report enhanced thermal stability in fluorinated polymers, while others note reduced reactivity due to steric hindrance .

Q. What environmental persistence or degradation pathways are predicted for this compound?

- Methodology :

- Hydrolysis Studies : Expose the compound to aqueous buffers (pH 4–10) at 25–50°C. Monitor degradation via LC-MS for perfluorinated carboxylic acid (PFCA) byproducts (e.g., 3,3,4,4,5,5,6,6,7,8,8,8-dodecafluoro-7-(trifluoromethyl)octanoic acid) .

- Computational Prediction : Use EPI Suite’s BIOWIN model to estimate biodegradation half-lives (>100 days indicates high persistence) .

Q. How can copolymerization with non-fluorinated monomers tune material properties like hydrophobicity or thermal stability?

- Methodology :

- Design of Experiments (DoE) : Synthesize copolymers with varying ratios of fluorinated/non-fluorinated methacrylates (e.g., methyl methacrylate).

- Property Analysis :

- Contact Angle Measurements : Assess hydrophobicity (e.g., water contact angles >110° for high fluorine content).

- Thermogravimetric Analysis (TGA) : Compare decomposition temperatures (Td) to evaluate thermal stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.